N-(6-((2-((2-methoxybenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[6-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-26-14-6-3-2-5-13(14)11-20-17(24)12-28-18-9-8-16(22-23-18)21-19(25)15-7-4-10-27-15/h2-10H,11-12H2,1H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXZKYLIRPLCOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-((2-((2-methoxybenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 414.5 g/mol. The compound features a furan ring, a pyridazine moiety, and a thioether linkage, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O₃S |
| Molecular Weight | 414.5 g/mol |
| Structural Features | Furan, Pyridazine |
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit anticancer properties . For instance, compounds with similar structural features have shown moderate to potent cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity . Research indicates that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects . Studies show that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models . This activity is particularly relevant in the context of chronic inflammatory diseases.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound is known to inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It may interact with various receptors, including G protein-coupled receptors (GPCRs), leading to altered signaling pathways that affect cell growth and apoptosis .
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can induce oxidative stress in cancer cells, promoting cell death.
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound on multiple cancer cell lines, reporting an IC50 value in the low micromolar range, indicating potent activity .
- Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli showed significant inhibition zones, suggesting effective antimicrobial properties.
- Inflammation Models : Animal studies demonstrated reduced edema and inflammatory markers in subjects treated with the compound compared to controls .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidinone Derivatives ()
Compounds such as 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one (2d) and 6-((4-Methoxyphenyl)amino)-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one (2e) share the following features with the target compound:
- Core structure: Pyrimidinone vs. pyridazine.
- Substituents : Nitrophenyl and methoxyphenyl groups in 2d/2e vs. 2-methoxybenzyl in the target. Nitro groups enhance electrophilicity but may reduce bioavailability.
- Yields : 79.6–83.9% (for 2d/2e), suggesting efficient synthetic routes comparable to the target compound’s synthesis .
Table 1: Key Properties of Pyrimidinone Derivatives vs. Target Compound
| Property | 2d/2e (Pyrimidinones) | Target Compound |
|---|---|---|
| Core Heterocycle | Pyrimidin-4(3H)-one | Pyridazine |
| Key Substituents | Nitrophenyl, Methoxy | 2-Methoxybenzyl, Furan |
| Molecular Weight Range | 397–413 g/mol | ~400–420 g/mol (estimated) |
| Melting Point | 217–228 °C | Not reported |
Dihydropyridine Carboxamides ()
Compounds like AZ331 and AZ257 feature 1,4-dihydropyridine cores with furyl and substituted phenyl groups:
- Core flexibility : The 1,4-dihydropyridine ring is conformationally flexible, whereas pyridazine is planar and rigid.
- Thioether linkage: Common in both classes, but dihydropyridines include additional cyano and methyl groups (e.g., AZ257: 4-bromophenyl substitution) that may influence redox properties .
- Pharmacological relevance: Dihydropyridines are well-known calcium channel blockers, suggesting divergent mechanisms compared to pyridazine-based compounds.
Thiazole- and Benzodioxole-Substituted Analogs (–8)
- N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide (): Replaces 2-methoxybenzyl with thiazol-2-ylamino, introducing a sulfur-rich heterocycle that may enhance metal-binding capacity. Molecular weight: 361.4 g/mol (lighter than the target compound) .
Table 2: Substituent Effects on Key Properties
Pyridazine Derivatives with Triazole and Piperazine Moieties (–11)
- N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide ():
- N-(2-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride ():
- Features a piperazine-benzothiazole system, likely enhancing kinase or receptor binding due to extended conjugation .
Q & A
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for amide coupling .
- Temperature control : Maintain 0–25°C during sensitive steps (e.g., thiol group reactions) to minimize oxidation .
- Catalysts : Use Pd catalysts for cross-coupling steps to improve regioselectivity .
Basic: What analytical techniques are essential for characterizing this compound, and how are they applied?
Key methods include:
- NMR spectroscopy (1H/13C): Confirms connectivity of the pyridazine, furan, and 2-methoxybenzyl groups via chemical shifts (e.g., pyridazine protons at δ 8.5–9.5 ppm) .
- HPLC : Assesses purity (>95%) and monitors intermediates .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) .
Advanced: How do reaction conditions (e.g., solvent, temperature) influence yield in thioether bond formation?
- Solvent polarity : Thiol nucleophilicity increases in polar aprotic solvents (e.g., DMF), improving thioether bond formation yields (~70–85%) .
- pH control : Mildly basic conditions (pH 7.5–8.5) prevent thiol oxidation while promoting deprotonation for nucleophilic attack .
- Inert atmosphere : N2/Ar prevents disulfide formation, critical for thiol stability .
Advanced: How can structure-activity relationship (SAR) studies guide structural modifications to enhance biological activity?
- Substituent effects :
- 2-Methoxybenzyl group : Modulating electron-donating groups (e.g., –OCH3) enhances COX-2 inhibition (IC50 reduction by ~40% vs. unsubstituted analogs) .
- Pyridazine ring : Introducing electron-withdrawing groups (e.g., –Cl) improves binding to VEGFR1 .
- Methodology :
- Docking studies : Predict interactions with catalytic sites (e.g., COX-2’s hydrophobic channel) .
- In vitro assays : Compare IC50 values across analogs to identify potency trends .
Basic: What are the preliminary biological targets of this compound?
- Enzyme inhibition : COX-2 (anti-inflammatory) and VEGFR1 (anti-angiogenic) are primary targets, with IC50 values in the low micromolar range .
- Cellular pathways : Apoptosis induction in cancer cells via caspase-3 activation .
Advanced: What mechanistic insights explain its enzyme inhibitory activity?
- COX-2 inhibition : The furan carboxamide group forms hydrogen bonds with Tyr385 and Ser530 in the active site, while the pyridazine moiety occupies the hydrophobic channel .
- VEGFR1 binding : The thioether linker facilitates interaction with Lys861 and Glu885 via van der Waals forces .
- Validation : Kinetic assays (e.g., fluorescence polarization) and X-ray crystallography of co-crystallized complexes .
Advanced: How can researchers resolve contradictions in biological assay data across studies?
- Case example : Discrepancies in IC50 values for COX-2 inhibition may arise from:
- Assay conditions : Varying pH or substrate concentrations (e.g., arachidonic acid levels) .
- Cellular context : Differences in cell permeability (e.g., HEK293 vs. RAW264.7 cells) .
- Resolution :
- Standardize protocols : Use identical buffer systems and cell lines .
- SAR cross-validation : Compare structural analogs to isolate contributing groups .
Advanced: How is computational modeling applied to predict binding modes and optimize interactions?
- Molecular docking (AutoDock Vina): Simulate interactions with COX-2’s active site, prioritizing compounds with ΔG < -8 kcal/mol .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify persistent hydrogen bonds .
- QSAR models : Correlate substituent electronegativity with bioactivity (R² > 0.85) .
Advanced: What strategies ensure compound stability during storage and biological assays?
- Storage : –20°C in amber vials under N2 to prevent oxidation of thioether and furan groups .
- pH stability : Avoid extremes (pH < 3 or >10) to prevent hydrolysis of the carboxamide bond .
- Lyophilization : Increases shelf life by reducing water-mediated degradation .
Advanced: What challenges arise in analyzing impurities or degradation products in complex mixtures?
- Co-elution issues : Overlapping HPLC peaks from structurally similar byproducts (e.g., hydrolyzed amides) .
- Solutions :
- 2D-LC/MS : Separates co-eluting species and identifies via fragmentation patterns .
- Isotopic labeling : Track degradation pathways (e.g., 13C-labeled pyridazine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
